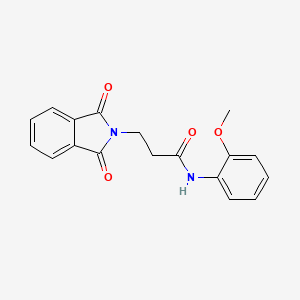

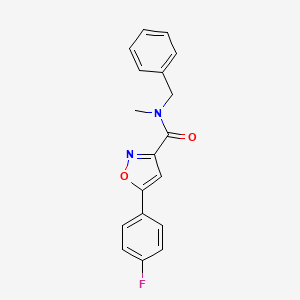

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of structurally related compounds involves complex chemical reactions. For instance, Huang Ming-zhi et al. (2005) detailed the synthesis of a related compound through the reaction of 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride, analyzed via X-ray single crystal diffraction (Huang Ming-zhi et al., 2005). This process underscores the intricate steps required to synthesize compounds with similar complex frameworks.

Scientific Research Applications

Antioxidant and Anticancer Activity

A study explored the synthesis of novel derivatives bearing various moieties, including isoindoline-1,3-dione, and evaluated their antioxidant and anticancer activities. Notably, compounds similar in structure to "3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)propanamide" showed significant antioxidant activity, surpassing that of ascorbic acid. Additionally, these compounds exhibited cytotoxic effects against human glioblastoma and breast cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Tumosienė et al., 2020).

Cytotoxic Evaluation

Another research direction involved the synthesis of acyl derivatives of dihydronaphtho[2,3-b]thiophen-4,9-dione, designed as anthraquinone analogues with potential anticancer properties. Certain derivatives showed high efficacy in melanoma, ovarian, and glioblastoma cell lines resistant to traditional chemotherapy, suggesting their utility in developing new cancer therapies (Gomez-Monterrey et al., 2011).

Bioactive Compound Synthesis

Research has also focused on synthesizing and characterizing new compounds from natural sources, such as the stems of Capsicum annuum. These compounds, including amides and other structurally related molecules, were identified and analyzed for their potential bioactivities, hinting at the versatility of synthetic approaches in isolating and evaluating natural product derivatives (Chen et al., 2011).

Antifungal, Antibacterial, and Antioxidant Activities

Endophytic metabolites from Botryosphaeria dothidea of Melia azedarach were isolated and assessed for their antimicrobial, antioxidant, and cytotoxic activities. This research underscores the importance of exploring endophytic fungi for novel bioactive compounds with potential applications in agriculture and medicine (Xiao et al., 2014).

Lack of Activity in HIV-1 Integrase Inhibition

A study on novel 3a, 4, 7, 7a-tetrahydro-1H-isoindole-1,3 (2H)-dione derivatives aimed to evaluate their inhibitory activity against HIV-1 integrase. However, the compounds, despite their structural novelty, did not show the expected inhibitory effects, illustrating the challenges in drug development for HIV treatment (Penta et al., 2013).

properties

IUPAC Name |

3-(1,3-dioxoisoindol-2-yl)-N-(2-methoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-24-15-9-5-4-8-14(15)19-16(21)10-11-20-17(22)12-6-2-3-7-13(12)18(20)23/h2-9H,10-11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWMCAQUFCSVLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49667986 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[3-(2-fluorophenyl)pyrrolidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5562754.png)

![1-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5562761.png)

![{(1R)-1-(4-chlorobenzyl)-2-[4-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5562763.png)

![4-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-methyl-5-propylpyrimidine](/img/structure/B5562767.png)

![4-(1-azepanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5562786.png)

![6-[4-(3-methylbutanoyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5562809.png)

![N-{(3R*,4R*)-3-hydroxy-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]piperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5562833.png)

![methyl 3-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5562840.png)

![ethyl 4-[(4-fluorophenyl)amino]-2-quinazolinecarboxylate](/img/structure/B5562858.png)